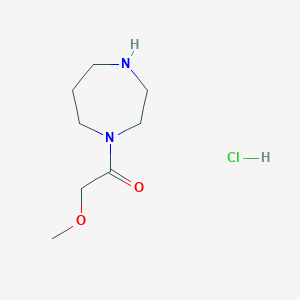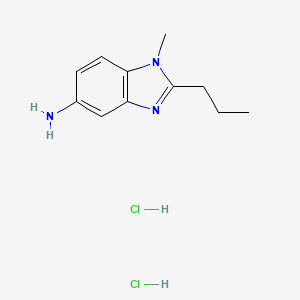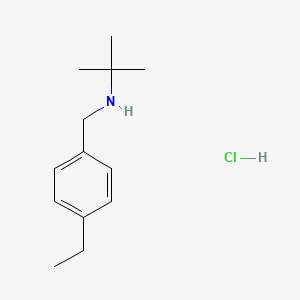![molecular formula C12H20ClNO B3085796 2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride CAS No. 1158316-63-2](/img/structure/B3085796.png)
2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride
Vue d'ensemble
Description
“2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride” is a chemical compound with the CAS Number: 1158316-63-2 . It has a molecular weight of 229.75 and its IUPAC name is this compound . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO.ClH/c1-3-12(9-14)13-8-11-7-5-4-6-10(11)2;/h4-7,12-14H,3,8-9H2,1-2H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Parabens and Environmental Impact
- Environmental Presence and Effects of Parabens : Parabens, structurally related to benzyl compounds, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds, used as preservatives in various consumer products, have been found to persist in surface water and sediments, raising concerns about their potential endocrine-disrupting effects. Research suggests the need for further studies to understand the toxicity of chlorinated by-products formed from parabens in water (Haman, Dauchy, Rosin, & Munoz, 2015) View Paper.
Biofuels and Renewable Energy
- Butanol as a Biofuel : The compound's relation to butanol, a four-carbon alcohol, has been the subject of significant research due to butanol's potential as a renewable biofuel. Studies compare butanol's properties with those of other biofuels and fossil fuels, highlighting its advantages, such as higher energy content and less corrosiveness. Research into butanol production methods, including fermentation and chemical synthesis, is ongoing to improve yield and cost-effectiveness (Jin, Yao, Liu, Lee, & Ji, 2011) View Paper.
Drug Delivery and Medical Applications
- FTY720 in Cancer Therapy : The structure of "2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride" shares similarity with FTY720, a compound with significant immunosuppressive and antitumor properties. FTY720, through its activation of sphingosine-1-phosphate receptors, shows potential in cancer therapy, underlining the importance of understanding the molecular mechanisms and pathways involved in its action (Zhang, Wang, Ji, Cong, Zhu, & Zhou, 2013) View Paper.
Safety and Hazards
A Material Safety Data Sheet (MSDS) is available for this compound . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. It is recommended to refer to the MSDS for detailed safety and handling information.
Mécanisme D'action
Target of Action
Given its structural similarity to other benzylamine compounds, it may interact with various enzymes and receptors in the body .
Mode of Action
Benzylamine compounds typically interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Benzylamine compounds are known to participate in a variety of biochemical reactions, including those involving the synthesis and degradation of biologically active amines .
Pharmacokinetics
Similar compounds are generally well-absorbed, widely distributed in the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Similar compounds are known to have a variety of biological effects, depending on their specific targets and the context in which they are acting .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its activity .
Propriétés
IUPAC Name |
2-[(2-methylphenyl)methylamino]butan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-12(9-14)13-8-11-7-5-4-6-10(11)2;/h4-7,12-14H,3,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSUDYYSTHSDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CC=C1C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{[2-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B3085723.png)
![3-[Isopropyl(methyl)amino]-2-methylpropanoic acid hydrochloride](/img/structure/B3085728.png)

![Butyl[(4-ethylphenyl)methyl]amine hydrochloride](/img/structure/B3085730.png)


![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/structure/B3085758.png)
![1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B3085772.png)

![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3085786.png)
![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/structure/B3085803.png)
![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085814.png)
amine hydrochloride](/img/structure/B3085819.png)